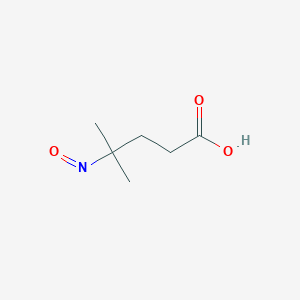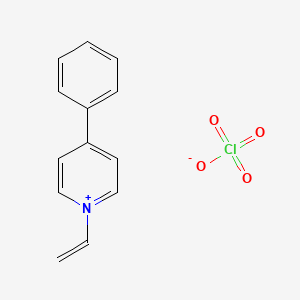
1-Ethenyl-4-phenylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-phenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12ClNO4 It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an ethenyl group and a phenyl group, and paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with ethenyl halides in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-phenylpyridin-1-ium perchlorate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-phenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenylpyridin-1-ium (MPP+): Known for its neurotoxic properties and use in Parkinson’s disease research.
Other Pyridinium Salts: These include a wide range of compounds with varying substituents on the pyridine ring, each with unique chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
89932-37-6 |
|---|---|
Molekularformel |
C13H12ClNO4 |
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
1-ethenyl-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H12N.ClHO4/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;2-1(3,4)5/h2-11H,1H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YQQATDIWEZMATI-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



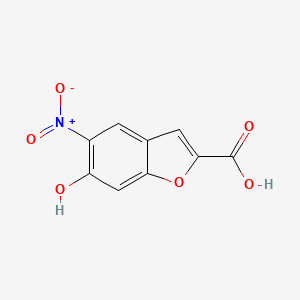
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
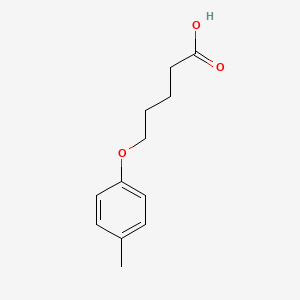
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
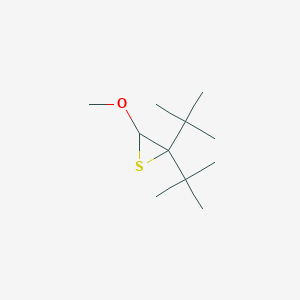
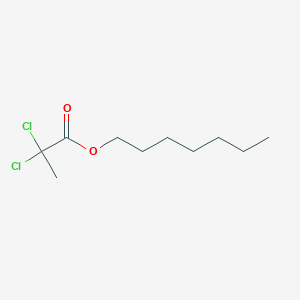
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
